molecular formula C19H21FN6O2 B2390459 5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole CAS No. 2379977-40-7

5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

Cat. No. B2390459
CAS RN: 2379977-40-7
M. Wt: 384.415
InChI Key: RKZSDIWZHAMSDO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a piperazine ring, and an oxadiazole ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed using a reaction similar to the Biginelli reaction . The piperazine ring could be introduced using a reaction with a suitable piperazine derivative . The oxadiazole ring could be formed using a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine and oxadiazole rings are aromatic and planar, while the piperazine ring is saturated and non-planar . The presence of the fluorine atom and the methoxy group would also have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound would be expected to undergo a variety of chemical reactions. For example, the pyrimidine ring could undergo electrophilic substitution reactions . The piperazine ring could undergo reactions with acids and bases due to the presence of nitrogen atoms . The oxadiazole ring could undergo reactions with nucleophiles due to the presence of the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the polar pyrimidine, piperazine, and oxadiazole rings would likely make the compound soluble in polar solvents . The presence of the fluorine atom and the methoxy group could also affect the compound’s properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it might interact with biological targets such as enzymes or receptors . The presence of the pyrimidine ring suggests that it might have some biological activity, as many biologically active compounds contain a pyrimidine ring .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors including its physical and chemical properties, how it is used, and how it is handled and stored . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis and properties, as well as investigation of its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug . Alternatively, it could be used as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c1-13-23-16(28-24-13)11-25-7-9-26(10-8-25)19-17(20)18(21-12-22-19)14-3-5-15(27-2)6-4-14/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZSDIWZHAMSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

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